rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
CAS No.: 13005-22-6
Cat. No.: VC11623209
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13005-22-6 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1 |
| Standard InChI Key | UXLNWWCUHTZUTE-GXSJLCMTSA-N |
| Isomeric SMILES | C[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1(CC1C2=CC=CC=C2)C(=O)O |
Introduction
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral compound that has garnered significant attention in organic chemistry due to its unique structure and functional properties. It features a cyclopropane ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. The presence of chiral centers contributes to its versatility, making it a valuable building block for various synthetic applications and studies in stereochemistry.
Synthesis Methods
The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods:
-
Cyclopropanation of Alkenes: This involves the reaction of styrene with diazo compounds or carbenes in the presence of catalysts like rhodium or copper. The reaction conditions typically involve low temperatures and inert atmospheres to prevent side reactions.
-
Alkylation of Cyclopropane Carboxylic Acid Derivatives: This method involves the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of an electrophile.
-
Industrial Production: Industrial-scale synthesis often employs large-scale cyclopropanation reactions using continuous flow reactors and advanced catalytic systems. Enantioselective synthesis methods can be used to obtain enantiomerically pure products.
Chemical Reactions
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions:
-
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using reagents like potassium permanganate or chromium trioxide.
-
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-expansion products.
Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic conditions | Carboxylate salts, esters, ketones |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions | Alcohols, aldehydes, hydrocarbons |
| Substitution | Nucleophiles (amines, thiols, halides) | Suitable catalysts or thermal conditions | Substituted cyclopropane derivatives or ring-opened products |
Biological Activity and Applications
The biological activity of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is attributed to its ability to form hydrogen bonds and ionic interactions with enzymes and receptors due to its carboxylic acid group. The strained cyclopropane ring can facilitate ring-opening reactions, producing reactive intermediates that interact with biological molecules.
Applications
-
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
-
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating stereoselective transformations.
-
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science research.
Comparison with Similar Compounds
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives:
| Compound Name | Key Differences |
|---|---|
| 1-Phenylcyclopropane-1-carboxylic acid | Lacks the methyl group; different reactivity profile |
| 1-Methyl-2-phenylcyclopropane | Lacks the carboxylic acid group; affects solubility |
| Cyclopropane-1-carboxylic acid | Lacks both phenyl and methyl groups; more reactive |
| rac-(1R,2S)-1-acetamido-2-methyl-2-phenylcyclopropane-1-carboxylic acid | Contains an acetamido group; alters biological activity |
The uniqueness of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid lies in its combination of chiral centers, functional groups, and steric properties, making it particularly versatile for various synthetic and research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume